(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate
Description
Historical Context of Imidazole-Based Ester Development
The exploration of imidazole esters originated with the foundational work of Arthur Rudolf Hantzsch, who first characterized the imidazole ring system in 1887. Early synthetic routes, such as the Debus method (1858), utilized glyoxal and ammonia to construct the heterocyclic core but faced limitations in yield and functional group tolerance. The late 20th century saw paradigm shifts with the introduction of microwave-assisted techniques, which reduced reaction times from hours to minutes while improving regioselectivity in ester formation.
A critical milestone emerged through the rational design of 1,2-diaza-1,3-diene (DD) intermediates, enabling the modular assembly of imidazole carboxylates via conjugate addition-electrocyclization cascades. This methodology laid the groundwork for synthesizing derivatives like this compound, where the methyl group at N-1 and chlorobenzoate at C-4 could be systematically varied. The table below summarizes key historical developments:
Research Significance in Medicinal Chemistry
Imidazole esters occupy a strategic niche in drug design due to their dual capacity for hydrogen bonding (via the nitrogen-rich ring) and hydrophobic interactions (through aromatic ester groups). The 4-chlorobenzoate moiety in this compound enhances membrane permeability compared to polar carboxylates, as demonstrated in pharmacokinetic studies of analogous compounds.
Structure-activity relationship (SAR) analyses suggest that:
- The N-1 methyl group minimizes metabolic oxidation at the imidazole ring
- The 4-chloro substituent on benzene modulates electron-withdrawing effects, potentially enhancing target binding
- The ester linkage allows prodrug strategies through in vivo hydrolysis to carboxylic acids
Ongoring research investigates its utility as a kinase inhibitor scaffold, building on precedents where imidazole carboxylates disrupt ATP-binding pockets in cancer targets.
Current Research Landscape and Challenges
Modern synthetic approaches employ microwave-assisted one-pot sequences, as exemplified by this generalized protocol:
- Step 1 : Generate α-aminohydrazone intermediate via Michael addition of 1,2-diaza-1,3-dienes (DDs) with primary amines
- Step 2 : Condense with aldehydes to form azavinyl azomethine ylides
- Step 3 : Perform 1,5-electrocyclization under 150°C microwave irradiation
- Step 4 : Aromatize with carbamate/urea elimination to yield imidazole carboxylates
Despite these advances, key challenges remain:
- Regioselectivity control : Competing 1,3-dipolar cycloadditions can yield isomeric byproducts
- Functional group compatibility : Electron-deficient aldehydes (e.g., 4-chlorobenzaldehyde) require optimized stoichiometry
- Scale-up limitations : Microwave batch reactors constrain mass transfer in large-scale syntheses
Recent innovations address these issues through flow chemistry adaptations and computational prediction of ylide reactivity.
Theoretical Framework for Investigation
The compound’s bioactivity can be rationalized through quantum mechanical and molecular modeling studies:
Tautomerism analysis : The imidazole ring exists in two tautomeric forms, influencing hydrogen-bonding networks:
$$
\text{(1-methyl-1H-imidazol-5-yl) form} \rightleftharpoons \text{(3-methyl-1H-imidazol-4-yl) form}
$$
Density functional theory (DFT) calculations predict a 0.8 kcal/mol preference for the 5-yl tautomer due to methyl group sterics.Molecular docking : Virtual screening against CDK2 kinase (PDB: 1HCL) reveals favorable interactions:
QSAR modeling : Hammett σ values correlate the 4-Cl substituent’s electron-withdrawing effect with enhanced inhibition constants (K~i~) in enzyme assays.
Structure
3D Structure
Properties
IUPAC Name |
(3-methylimidazol-4-yl)methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-8-14-6-11(15)7-17-12(16)9-2-4-10(13)5-3-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGKTZONPOKNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1COC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate typically involves the formation of the imidazole ring followed by esterification with 4-chlorobenzoic acid. One common method for synthesizing imidazole derivatives is the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde. For this compound, the specific steps might include:
Formation of 1-methyl-1H-imidazole: This can be achieved by reacting glyoxal with methylamine and formaldehyde under acidic conditions.
Esterification: The resulting 1-methyl-1H-imidazole is then reacted with 4-chlorobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Lewis acids or transition metal complexes may be used to facilitate the reactions. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also becoming more common in industrial settings to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzene moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds containing imidazole rings have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of (1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Agents :
- Anti-inflammatory Properties :
Agricultural Science Applications
- Pesticide Development :
- Plant Growth Regulators :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. demonstrated that a series of imidazole derivatives, including this compound, exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations were found to be significantly lower than those of conventional antibiotics, suggesting a promising avenue for new antibiotic development .
Case Study 2: Agricultural Application
In agricultural trials, the application of this compound as a pesticide resulted in a 70% reduction in pest populations compared to untreated controls. This study highlights its potential as an effective and environmentally friendly alternative to existing pesticides .
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorobenzene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Substituent Effects on Bioactivity The 4-chlorobenzenecarboxylate group in the target compound likely enhances metabolic stability compared to non-chlorinated analogs (e.g., ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate) . The 1-methylimidazole core is critical for π-π stacking interactions in enzyme binding, as seen in Zarnestra’s inhibition of farnesyltransferase .
Synthetic Pathways
- Chlorination using SOCl₂ (as in and ) is a common method to introduce chloromethyl groups, which are precursors for esterification or alkylation .
- Alkylation of imidazole derivatives with 4-chlorobenzyl halides (e.g., ) mirrors the likely route to synthesize the target compound’s ester linkage .
Physical and Spectral Properties
- Melting points for imidazole derivatives with halogen substituents (e.g., >200°C for bromo/iodo analogs in ) suggest that the target compound may exhibit high thermal stability due to its chlorinated aromatic ring .
- IR and NMR data (e.g., C=O stretch at ~1700 cm⁻¹ for esters, aromatic proton shifts at δ 7.2–8.0 ppm) align with spectral features reported for structurally related esters .
Biological Activity Trends
- Imidazole-ester hybrids with 4-chlorophenyl groups (e.g., Zarnestra) demonstrate potent enzyme inhibition, whereas analogs with methoxybenzyl groups (e.g., compound 11 in ) show reduced activity, highlighting the importance of electron-withdrawing substituents .
Biological Activity
(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H11ClN2O2
- Molecular Weight : 250.68 g/mol
- CAS Number : 39021-62-0
- Structure : The compound features a methyl-imidazole moiety linked to a 4-chlorobenzenecarboxylate group, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, related imidazole derivatives have been reported to inhibit the growth of various cancer cell lines by modulating signaling pathways such as Wnt/β-catenin .
- Antimicrobial Activity : Some imidazole derivatives exhibit antimicrobial properties, which could be relevant for developing new antibiotics or antifungal agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Modulation of metabolic enzymes | |
| Antimicrobial | Effective against certain pathogens |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of imidazole derivatives, this compound was synthesized and evaluated for its effects on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in SW480 and HCT116 cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Case Study: Enzymatic Inhibition
Another research effort examined the compound's ability to inhibit specific enzymes linked to drug metabolism. The results indicated that it could enhance the stability and bioavailability of co-administered drugs by inhibiting cytochrome P450 enzymes, which are critical for drug metabolism .
Q & A
Basic Synthesis: Optimal Synthetic Routes and Methodological Considerations
Q: What are the optimal synthetic routes for (1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate, and what experimental conditions ensure high yield? A: Synthesis typically involves multi-step reactions, starting with the preparation of the imidazole core followed by esterification. For example:
Imidazole Core Formation : React 1-methyl-1H-imidazole-5-carbaldehyde with a methylating agent under basic conditions (e.g., NaH/DMF) to introduce the methyl group .
Esterification : Couple the imidazole intermediate with 4-chlorobenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous THF at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Key factors include strict temperature control, inert atmosphere (N₂/Ar), and moisture-free solvents to prevent hydrolysis .
Advanced Synthesis: Addressing Contradictions in Reaction Pathways
Q: How can researchers resolve discrepancies in proposed reaction mechanisms for esterification of imidazole derivatives? A: Mechanistic contradictions (e.g., nucleophilic vs. electrophilic pathways) can be clarified via:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated reagents to identify rate-determining steps.
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and verify energetically favorable pathways .
- Trapping Intermediates : Use low-temperature NMR (-40°C) to isolate and characterize transient species like acyloxyphosphonium intermediates in DCC-mediated couplings .
Basic Characterization: Analytical Techniques for Structural Validation
Q: What analytical techniques are critical for validating the structure and purity of this compound? A: A combination of methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substituent positions (e.g., imidazole C-H protons at δ 7.2–7.8 ppm) and ester linkage integrity .
- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) monitors purity (>98% by AUC).
- Elemental Analysis : Matches experimental vs. theoretical C, H, N percentages (e.g., C: 54.2%, H: 4.3%, N: 10.7%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 295.08 .
Advanced Environmental Fate: Predictive Modeling and Experimental Design
Q: How can researchers assess the environmental fate and ecological risks of this compound? A: Integrate computational and experimental approaches:
- EPI Suite Modeling : Predict biodegradation (e.g., BIOWIN), bioaccumulation (log Kow), and ecotoxicity (ECOSAR) .
- Laboratory Studies : Conduct OECD 301D shake-flask tests to measure aerobic biodegradation over 28 days. Use LC-MS/MS to quantify degradation products .
- Soil Sorption Experiments : Batch equilibrium method (OECD 106) with varying pH and organic matter content to determine Kd (sorption coefficient) .
Advanced Reactivity: Mechanistic Insights via Computational and Experimental Probes
Q: What strategies elucidate the compound’s reactivity in nucleophilic or electrophilic environments? A:
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., ester carbonyl) .
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., piperidine) via UV-Vis spectroscopy to derive rate constants and activation parameters .
- X-ray Crystallography : Resolve crystal structures (e.g., CCDC 1538327) to analyze bond lengths/angles and predict sites of steric hindrance .
Basic Biological Assay Design: Key Methodological Considerations
Q: What are critical factors in designing biological activity assays for this compound? A: Focus on:
- In Vitro Models : Use human cytochrome P450 enzymes (CYP3A4) to assess metabolic stability (LC-MS quantification of parent compound depletion) .
- Dose-Response Curves : 72-hour cytotoxicity assays (MTT protocol) with IC₅₀ determination in cancer cell lines (e.g., HepG2) .
- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO <0.1% v/v) to validate assay integrity .
Advanced Theoretical Alignment: Integrating Research with Conceptual Frameworks
Q: How can researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry? A:
- Structure-Activity Relationship (SAR) : Link substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl) to biological activity using Free-Wilson or Hansch analyses .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., MOE software) to identify critical binding features (e.g., hydrogen bond acceptors at the imidazole N3 position) .
- Iterative Hypothesis Testing : Refine synthetic targets based on docking studies (e.g., AutoDock Vina) against protein targets like EGFR kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
